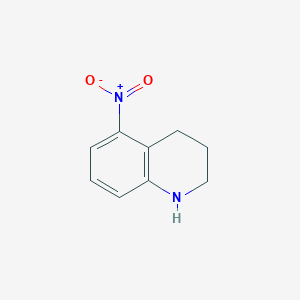

5-Nitro-1,2,3,4-tetrahidroquinolina

Descripción general

Descripción

Molecular Structure Analysis

The saturated part of the 5-Nitro-1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence. High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Compuestos Energéticos con Alto Contenido de Nitrógeno

5-Nitro-1,2,3,4-tetrahidroquinolina ha sido explorada por su potencial para crear compuestos energéticos con alto contenido de nitrógeno. Estos compuestos se caracterizan por su alto contenido de nitrógeno, lo que contribuye a un alto calor de formación positivo y los hace adecuados para aplicaciones que requieren una alta densidad energética . La nitración de tetrazoles relacionados ha llevado al desarrollo de compuestos con buen balance de oxígeno, lo que indica un potencial para su uso en explosivos y propulsores .

Síntesis Orgánica y Funcionalización

El compuesto sirve como precursor para diversas reacciones de funcionalización en la síntesis orgánica. Los avances recientes han destacado su papel en las reacciones multicomponente, particularmente en la funcionalización C(1) de las tetrahidroisoquinolinas . Esta funcionalización es crucial para sintetizar moléculas biológicamente activas y alcaloides, que tienen una amplia gama de aplicaciones en la química medicinal .

Química Medicinal y Diseño de Fármacos

Los alcaloides de isoquinolina, a los que se relaciona la this compound, son significativos en la química medicinal. Forman la columna vertebral de muchos compuestos sintéticos que exhiben actividades biológicas contra patógenos infecciosos y trastornos neurodegenerativos . La diversidad estructural de estos compuestos permite estudios extensos de relación estructura-actividad (SAR), lo que lleva al desarrollo de nuevos agentes terapéuticos .

Antioxidante e Inhibición de la Corrosión

En el campo de la ciencia de los materiales, la this compound y sus derivados se utilizan como antioxidantes e inhibidores de la corrosión . Su capacidad para prevenir el daño oxidativo y la corrosión los convierte en valiosos para proteger materiales y aumentar la longevidad de varios productos industriales .

Industria de los Tintes

El compuesto es un componente activo en la síntesis de varios tintes. Sus propiedades estructurales lo hacen adecuado para crear tintes con características específicas, como estabilidad y solidez del color . La versatilidad de sus derivados permite una amplia gama de colores y aplicaciones en la industria textil .

Investigación de Materiales Energéticos

La investigación de materiales energéticos a menudo involucra el estudio de compuestos como la this compound debido a su potencial para crear sustancias con una alta liberación de energía al descomponerse. Estos materiales son esenciales para aplicaciones militares y aeroespaciales donde el rendimiento y la confiabilidad son críticos .

Neurofarmacología

Dada la similitud estructural con los alcaloides naturales de isoquinolina, los derivados de la this compound se estudian por sus propiedades neurofarmacológicas. Pueden influir en los sistemas de neurotransmisores y podrían conducir a nuevos tratamientos para afecciones neurológicas .

Catálisis

Los derivados de la this compound también se utilizan en catálisis, particularmente en la síntesis asimétrica. Pueden actuar como andamios quirales, permitiendo la producción de compuestos enantioméricamente puros, lo cual es crucial en la industria farmacéutica para crear medicamentos con efectos específicos deseados .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1,2,3,4-tetrahydroquinoline derivatives, which includes 5-Nitro-1,2,3,4-tetrahydroquinoline, is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that consists of RORα, RORβ, and RORγ . It is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The 1,2,3,4-tetrahydroquinoline derivatives act as novel RORγ inverse agonists . They effectively inhibit the RORγ transcriptional activity and exhibit excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex .

Biochemical Pathways

The 1,2,3,4-tetrahydroquinoline derivatives, including 5-Nitro-1,2,3,4-tetrahydroquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Pharmacokinetics

The representative compounds of 1,2,3,4-tetrahydroquinoline derivatives demonstrated reasonable antiproliferative activity .

Result of Action

The 1,2,3,4-tetrahydroquinoline derivatives potently inhibited colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, they effectively suppressed tumor growth in a 22Rv1 xenograft tumor model in mice .

Action Environment

It is known that the synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves a three-component cascade reaction , which could potentially be influenced by environmental factors such as temperature and pressure.

Análisis Bioquímico

Biochemical Properties

5-Nitro-1,2,3,4-tetrahydroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nitro group in 5-Nitro-1,2,3,4-tetrahydroquinoline can undergo reduction to form reactive intermediates that can covalently bind to proteins, potentially leading to enzyme inhibition or activation. Additionally, 5-Nitro-1,2,3,4-tetrahydroquinoline has been observed to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, indicating its potential role in modulating redox homeostasis .

Cellular Effects

The effects of 5-Nitro-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, 5-Nitro-1,2,3,4-tetrahydroquinoline can induce the expression of pro-apoptotic genes such as Bax and p53, while downregulating anti-apoptotic genes like Bcl-2. This modulation of gene expression leads to increased apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, 5-Nitro-1,2,3,4-tetrahydroquinoline affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of 5-Nitro-1,2,3,4-tetrahydroquinoline involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition . For example, 5-Nitro-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the heme group, thereby preventing substrate access . Additionally, the reduction of the nitro group in 5-Nitro-1,2,3,4-tetrahydroquinoline generates reactive intermediates that can form covalent adducts with nucleophilic residues in proteins, leading to enzyme inactivation . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Nitro-1,2,3,4-tetrahydroquinoline have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reducing agents . Over time, 5-Nitro-1,2,3,4-tetrahydroquinoline can undergo degradation, leading to the formation of various metabolites that may have different biological activities . Long-term studies have shown that prolonged exposure to 5-Nitro-1,2,3,4-tetrahydroquinoline can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of 5-Nitro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can induce beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, 5-Nitro-1,2,3,4-tetrahydroquinoline can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the formation of covalent adducts with cellular proteins . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

5-Nitro-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways, primarily those related to its reduction and subsequent conjugation . The nitro group in 5-Nitro-1,2,3,4-tetrahydroquinoline can be reduced by nitroreductases to form hydroxylamine and amine derivatives . These metabolites can then undergo further conjugation with glutathione or glucuronic acid, facilitating their excretion from the body . The involvement of 5-Nitro-1,2,3,4-tetrahydroquinoline in these metabolic pathways can influence the levels of various metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of 5-Nitro-1,2,3,4-tetrahydroquinoline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-Nitro-1,2,3,4-tetrahydroquinoline can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 5-Nitro-1,2,3,4-tetrahydroquinoline within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 5-Nitro-1,2,3,4-tetrahydroquinoline is critical for its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 5-Nitro-1,2,3,4-tetrahydroquinoline to specific subcellular compartments is influenced by post-translational modifications and the presence of targeting signals . For instance, the nitro group in 5-Nitro-1,2,3,4-tetrahydroquinoline can undergo reduction in the mitochondria, leading to the generation of reactive intermediates that can affect mitochondrial function . Additionally, the localization of 5-Nitro-1,2,3,4-tetrahydroquinoline to the nucleus can influence gene expression by interacting with transcription factors and DNA .

Propiedades

IUPAC Name |

5-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKNPFUKDWYVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479097 | |

| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39217-91-9 | |

| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

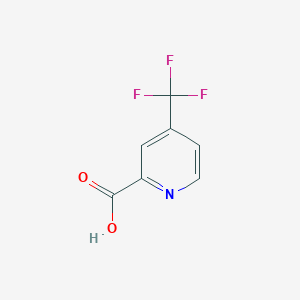

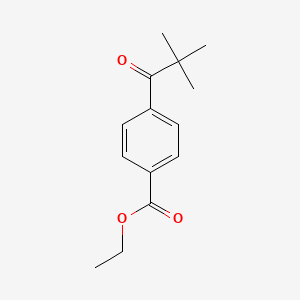

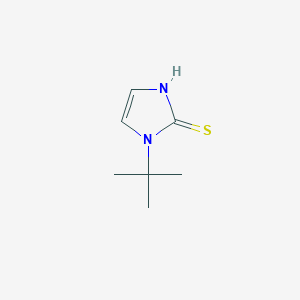

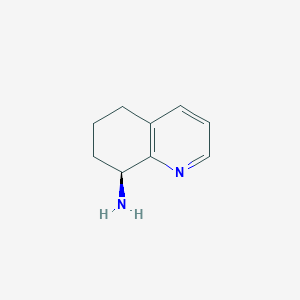

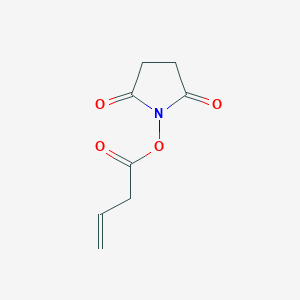

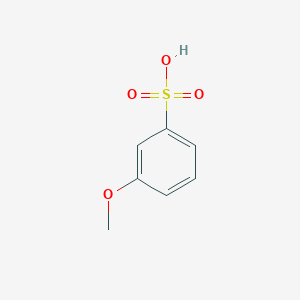

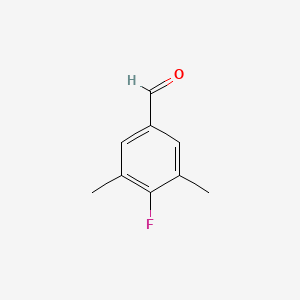

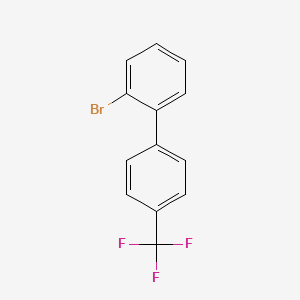

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)